Deoxyribonucleic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Deoxyribonucleic acid can be synthesized artificially through various methods. One common method is the polymerase chain reaction (PCR), which amplifies specific DNA sequences using DNA polymerase enzymes. Another method is gene synthesis, where DNA sequences are assembled de novo without a template .

Industrial Production Methods: Industrial production of this compound often involves the extraction of DNA from biological samples. This can be done using solution-based or solid-phase extraction methods. Solution-based methods involve the use of organic solvents and salts to precipitate DNA, while solid-phase methods use silica columns or magnetic beads to bind and purify DNA .

Análisis De Reacciones Químicas

Alkylation

Alkylation, the transfer of an alkyl group to a molecule, can occur at various positions on DNA bases. Alkylation at the N3 position of cytosine accelerates deamination. For instance, 3-methyl-2'-deoxycytidine deaminates 4000 times faster than the native nucleoside .

Alkylation can also instigate ring-opening reactions. For example, the attack of water at the C8 position of an N7-alkylguanine residue initiates a ring-opening reaction, yielding the corresponding 5-(alkyl) formamidopyrimidine derivative .

Deamination

Deamination, the removal of an amino group, is another significant chemical reaction affecting DNA. Activation-induced cytidine deaminases catalyze the conversion of cytosine residues to uracil residues in single-stranded regions of DNA . Deamination is also associated with exposure of DNA to nitrosating agents and nitric oxide .

Alkylation of the N3-position of cytosine accelerates deamination of the nucleobase. Deamination of 3-methyl-2′-deoxycytidine proceeds 4000 times faster than the same reaction in the native nucleoside .

Depurination

Depurination is the hydrolytic cleavage of the glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar, creating an abasic site . This reaction occurs more readily at purines than at pyrimidines . The created abasic sites are cytotoxic and mutagenic .

Oxidation

DNA can be damaged by oxidation, often initiated by abstraction of hydrogen atoms from the sugar-phosphate backbone, leading to 2-deoxyribose radicals and subsequent strand damage . Highly reactive species such as the hydroxyl radical (HO- ) cause direct strand cleavage via hydrogen atom abstraction at each position of the deoxyribose sugars .

Reaction with water

Water can react with alkylated nucleobases. For example, attack of water at the C8-position of an N7-alkylguanine residue initiates a ring-opening reaction that yields the corresponding 5-(alkyl)formamidopyrimidine (FAPy) derivative .

DNA-encoded chemistry

Computational workflows such as Reaction Navigator can identify a comprehensive suite of reactions for DNA-encoded library synthesis . This facilitates the design of molecules that can self-replicate and evolve .

Aplicaciones Científicas De Investigación

Medical Applications

Gene Therapy

Gene therapy involves the introduction, removal, or alteration of genetic material within a patient's cells to treat disease. Advances in DNA nanotechnology have enabled more effective delivery systems for therapeutic genes. For instance, DNA origami structures can package genetic information tightly, facilitating the delivery of long genes into the nucleus without the risks associated with traditional viral vectors . This method shows promise in treating genetic disorders and enhancing live cell imaging.

CRISPR Technology

The CRISPR-Cas9 system has revolutionized gene editing by allowing precise modifications to DNA sequences. This technology is widely used in research to understand gene functions and has applications in agriculture for developing disease-resistant crops . Additionally, CRISPR has potential therapeutic uses in treating genetic diseases by correcting mutations at specific sites in the genome.

Cancer Treatment

DNA plays a crucial role in cancer therapies, particularly through radiopharmaceuticals that target cancer cells using radioactive compounds. These agents deliver radiation directly to tumor sites, damaging the DNA of cancer cells and inhibiting their growth . This targeted approach minimizes damage to surrounding healthy tissues.

Biotechnology Applications

DNA Nanotechnology

DNA's unique properties allow it to serve as a building block for nanoscale structures. Structural DNA nanotechnology utilizes DNA molecules to create self-assembling nanostructures that can be used in drug delivery systems and biosensors. These nanostructures can be designed to respond to specific biological signals, enhancing their effectiveness in therapeutic applications .

Biosensing

DNA-based biosensors are employed for detecting pathogens and toxins in various environments. By utilizing DNA's ability to hybridize with complementary sequences, these sensors provide rapid and sensitive detection methods for public health monitoring and environmental safety .

Forensic Applications

DNA profiling is a cornerstone of forensic science, enabling the identification of individuals based on their unique genetic makeup. Techniques such as short tandem repeat (STR) analysis are commonly used in criminal investigations and paternity testing. The reliability of DNA evidence has led to its widespread acceptance in legal contexts .

Environmental Applications

Bioremediation

DNA technology is utilized in bioremediation efforts to clean up contaminated environments. By engineering microorganisms with specific DNA sequences, scientists can enhance their ability to degrade pollutants such as heavy metals and hydrocarbons . This application demonstrates DNA's potential in addressing environmental challenges.

Table 1: Summary of DNA Applications

| Application Area | Description | Examples |

|---|---|---|

| Medical | Gene therapy and cancer treatment | CRISPR-Cas9, radiopharmaceuticals |

| Biotechnology | Nanotechnology and biosensing | DNA origami structures, biosensors |

| Forensics | Identification through DNA profiling | STR analysis |

| Environmental | Use of engineered organisms for pollution cleanup | Microbial degradation of contaminants |

Case Study 1: Gene Therapy Using DNA Nanostructures

Researchers developed a novel method using DNA origami to deliver therapeutic genes into cancer cells effectively. This approach reduced off-target effects compared to traditional viral methods, showcasing the potential for safer gene therapy options.

Case Study 2: CRISPR-Cas9 in Agriculture

A study demonstrated the use of CRISPR technology to edit the genomes of crops, resulting in enhanced resistance to pests and diseases. This advancement not only improves crop yields but also reduces reliance on chemical pesticides.

Mecanismo De Acción

Deoxyribonucleic acid exerts its effects by encoding the instructions for

Actividad Biológica

Deoxyribonucleic acid (DNA) is a fundamental molecule that carries genetic information in living organisms. Its biological activity is crucial for various cellular processes, including replication, transcription, and repair. This article explores the biological activities of DNA, supported by recent research findings, case studies, and data tables that highlight its significance in molecular biology and biotechnology.

1. Structure and Function of DNA

DNA is composed of two strands forming a double helix, with each strand made up of nucleotides containing a phosphate group, a deoxyribose sugar, and nitrogenous bases (adenine, thymine, cytosine, and guanine). The sequence of these bases encodes genetic information essential for the development and functioning of all living organisms.

Key Functions:

- Genetic Information Storage: DNA serves as the blueprint for all biological organisms.

- Replication: DNA can replicate itself during cell division, ensuring genetic continuity.

- Transcription: DNA is transcribed into messenger RNA (mRNA), which is then translated into proteins.

- Repair Mechanisms: DNA has inherent mechanisms to repair damage caused by environmental factors or replication errors.

2.1 DNA Replication

DNA replication is a vital process that occurs before cell division. It involves unwinding the double helix and synthesizing new strands complementary to each original strand. Key enzymes involved include DNA polymerases, helicases, and ligases.

Table 1: Key Enzymes in DNA Replication

| Enzyme | Function |

|---|---|

| DNA Polymerase | Synthesizes new DNA strands |

| Helicase | Unwinds the double helix |

| Ligase | Joins Okazaki fragments on the lagging strand |

2.2 Transcription and Translation

During transcription, RNA polymerase synthesizes mRNA from the DNA template. This mRNA is then translated into proteins by ribosomes in a process that involves transfer RNA (tRNA) bringing amino acids to the ribosome.

Case Study: Gene Expression Regulation

Research has demonstrated that certain DNA sequences can regulate gene expression through mechanisms such as enhancers and silencers. For instance, studies have shown that mutations in regulatory regions can lead to diseases such as cancer due to inappropriate gene expression levels .

3. DNA Repair Mechanisms

Cells possess multiple pathways to repair damaged DNA, ensuring genomic stability. Notable repair mechanisms include:

- Base Excision Repair (BER): Corrects small base lesions.

- Nucleotide Excision Repair (NER): Removes bulky DNA adducts.

- Homologous Recombination (HR): Repairs double-strand breaks using a homologous template.

Recent studies have identified novel pathways for repairing DNA-protein crosslinks, which are critical for maintaining genomic integrity .

4.1 Gene Editing Technologies

Advancements in gene editing technologies such as CRISPR/Cas9 have revolutionized molecular biology by allowing precise modifications to DNA sequences. These tools enable researchers to edit genes for therapeutic purposes or to study gene function.

Table 2: Comparison of Gene Editing Techniques

| Technique | Mechanism | Specificity | Ease of Use |

|---|---|---|---|

| CRISPR/Cas9 | RNA-guided endonuclease | High | Easy |

| TALEN | Protein-DNA interaction | Moderate | Moderate |

| ZFN | Zinc-finger protein binding | Low | Difficult |

4.2 DNA-based Recording Systems

Emerging technologies utilize DNA as a medium for recording biological events over time. These systems can track cellular responses and environmental changes, offering insights into complex biological processes .

5. Conclusion

The biological activity of this compound is foundational to life. Its roles in replication, transcription, repair mechanisms, and applications in biotechnology underscore its importance in both basic research and clinical applications. Ongoing research continues to uncover new aspects of DNA functionality and its potential uses in medicine and genetic engineering.

Propiedades

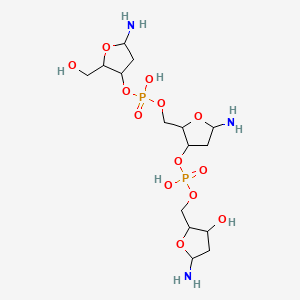

IUPAC Name |

[5-amino-2-[[[5-amino-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] (5-amino-3-hydroxyoxolan-2-yl)methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31N3O13P2/c16-13-1-7(20)11(28-13)5-25-32(21,22)31-9-3-15(18)29-12(9)6-26-33(23,24)30-8-2-14(17)27-10(8)4-19/h7-15,19-20H,1-6,16-18H2,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBASQCACWFTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N)COP(=O)(O)OC2CC(OC2COP(=O)(O)OC3CC(OC3CO)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31N3O13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864161 | |

| Record name | 5-Amino-2-({[{[5-amino-2-(hydroxymethyl)oxolan-3-yl]oxy}(hydroxy)phosphoryl]oxy}methyl)oxolan-3-yl (5-amino-3-hydroxyoxolan-2-yl)methyl hydrogen phosphate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Deoxyribonucleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.